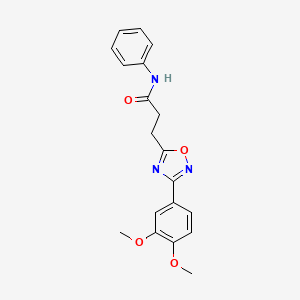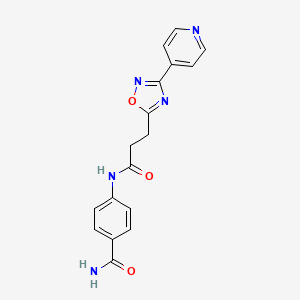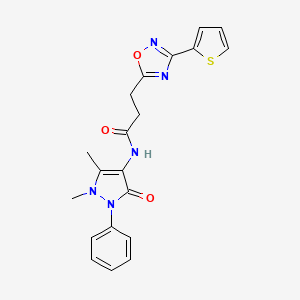
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DPOP and is a derivative of 1,2,4-oxadiazole. The chemical structure of DPOP consists of a phenylpropanamide group attached to an oxadiazole ring, which is further substituted with a dimethoxyphenyl group.
Mecanismo De Acción
The exact mechanism of action of DPOP is not fully understood. However, it is believed that DPOP exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. DPOP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which play a key role in inflammation and pain. DPOP has also been shown to modulate the activity of various ion channels and receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
DPOP has been shown to possess significant anti-inflammatory and analgesic properties. In animal studies, DPOP has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. DPOP has also been shown to reduce the levels of prostaglandins, which play a key role in inflammation and pain. In addition, DPOP has been shown to modulate the activity of various ion channels and receptors, which are involved in the regulation of neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DPOP in lab experiments include its relatively simple synthesis, high purity, and low toxicity. However, one of the limitations of using DPOP is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the research on DPOP. One potential direction is the development of new drugs based on the structure of DPOP. Another potential direction is the use of DPOP as a fluorescent probe for the detection of various biomolecules. Additionally, the use of DPOP as a building block for the synthesis of new materials and polymers is another potential direction for future research.
Métodos De Síntesis
The synthesis of DPOP involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-thiol with N-phenylpropanamide in the presence of a suitable base. The reaction proceeds via the formation of an intermediate, which is then oxidized to yield DPOP. The synthesis of DPOP is a relatively simple process, and the compound can be obtained in good yields.
Aplicaciones Científicas De Investigación
DPOP has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, DPOP has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In material science, DPOP has been used as a building block for the synthesis of various polymers and materials. In biochemistry, DPOP has been used as a fluorescent probe for the detection of various biomolecules.
Propiedades
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-9-8-13(12-16(15)25-2)19-21-18(26-22-19)11-10-17(23)20-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQNKJJXTRIVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7691456.png)



![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7691468.png)


![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide](/img/structure/B7691488.png)



